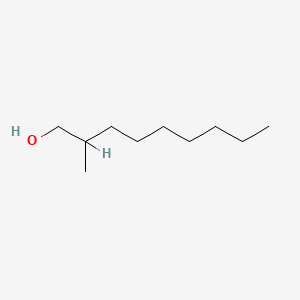

2-Methylnonan-1-ol

Description

Contextual Significance of Branched-Chain Primary Alcohols in Organic Chemistry

Branched-chain primary alcohols, such as 2-Methylnonan-1-ol, are a vital class of compounds in organic chemistry. Their significance stems from several key aspects:

Influence on Physical Properties: Branching in the alkyl chain of an alcohol can affect its physical properties, such as boiling point and solubility. numberanalytics.com Generally, branching tends to lower the boiling point compared to the corresponding straight-chain alcohol due to a decrease in the surface area available for intermolecular van der Waals forces.

Stereochemistry and Chirality: The presence of a branch point can create a chiral center, leading to the existence of stereoisomers (enantiomers and diastereomers). In the case of this compound, the second carbon atom is a chiral center, meaning the compound can exist as two different enantiomers: (R)-2-Methylnonan-1-ol and (S)-2-Methylnonan-1-ol. This stereoisomerism is crucial in biological systems and in the synthesis of stereospecific molecules.

Reactivity and Synthetic Utility: The position of the branching relative to the hydroxyl group can influence the reactivity of the alcohol in various chemical transformations. numberanalytics.com Branched-chain primary alcohols are valuable building blocks in organic synthesis, serving as precursors for the creation of more complex molecules, including pharmaceuticals, fragrances, and specialty chemicals. guidechem.com

Biological and Industrial Relevance: Many branched-chain alcohols occur naturally in plants and animals, often as components of pheromones or essential oils. ontosight.airesearchgate.net Industrially, they are used in the production of detergents, personal care products, and as solvents. ontosight.aiguidechem.com

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | 213.4 °C at 760 mmHg |

| Density | 0.826 g/cm³ |

| Flash Point | 87.1 °C |

| IUPAC Name | This compound |

Data sourced from multiple references. guidechem.comnih.govlookchem.com

Historical Perspectives on the Investigation of Alkyl-Branched Nonanols

The study of alkyl-branched nonanols, including isomers of methylnonanol, has evolved over time, driven by advancements in analytical techniques and a growing interest in their natural roles and synthetic applications. Early research often focused on the isolation and identification of these compounds from natural sources. For instance, various branched-chain alcohols have been identified as components of insect pheromones, which spurred investigations into their synthesis to be used in pest management strategies. researchgate.net

One of the significant historical challenges was the separation and characterization of different isomers of nonanol. The development of gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century provided powerful tools for separating and identifying these closely related compounds. Later, the advent of nuclear magnetic resonance (NMR) spectroscopy allowed for detailed structural elucidation, including the determination of the position and stereochemistry of the alkyl branches.

Research has also explored the physical chemistry of branched nonanols. For example, studies have investigated the surface structure of different nonanol isomers to understand how the position of the hydroxyl group and branching affects their behavior at interfaces. researchgate.net Mechanistic studies have also been conducted to understand how the branched structure of alkanols influences their properties as, for instance, skin permeation enhancers. nih.gov

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct, yet often interconnected, paths:

Synthesis and Methodology Development: A significant portion of research has been dedicated to developing efficient and stereoselective methods for the synthesis of this compound and its enantiomers. These synthetic routes are crucial for obtaining pure samples for further study and for potential commercial applications. For example, one documented synthesis involves the reduction of 2-methylnonanoic acid using lithium aluminium tetrahydride. lookchem.com

Natural Product Chemistry and Chemical Ecology: Researchers have investigated the natural occurrence of this compound and its isomers. A notable example is the identification of (R)-4-methyl-1-nonanol as a sex pheromone of the yellow mealworm, Tenebrio molitor. researchgate.net This discovery has led to further research on the synthesis and biological activity of this and related compounds for potential use in insect monitoring and control.

Applications in Materials Science and Catalysis: More recent research has explored the use of this compound in the preparation of advanced materials. For instance, it has been used as a catalyst in the synthesis of specific types of dendrimers that serve as ligands for rhodium catalysts in hydroformylation reactions. lookchem.comchemicalbook.com

Biocidal and Pharmaceutical Research: The broader class of aminoalcohols, some of which are derived from branched-chain alcohols like 2-methylnonanol, have been investigated for their biocidal properties. google.com Additionally, derivatives of 2-methylnonane (B165365) have been synthesized and studied for potential antituberculosis activity. google.com

The diverse research trajectories highlight the versatility of this compound as a molecule of interest, with its study contributing to fundamental organic chemistry, applied materials science, and the understanding of biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-6-7-8-10(2)9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGNRPGEHZBNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960992 | |

| Record name | 2-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40589-14-8 | |

| Record name | 2-Methyl-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40589-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnonan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040589148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthesis of 2 Methylnonan 1 Ol

Identification and Isolation from Biological Sources

The detection of 2-Methylnonan-1-ol and its isomers in the environment is primarily linked to its role as a volatile metabolite in plants and microbes, and as a semiochemical analog in insect communication.

Branched-chain primary alcohols are recognized components of plant volatile emissions, contributing to their characteristic aromas. While direct documentation of this compound in plant metabolomes is not extensively reported, its shorter-chain analog, 2-methyl-1-butanol, is a well-established volatile metabolite produced by numerous plant species. scbt.comfishersci.cachemicalbook.com This compound is synthesized from the branched-chain amino acid isoleucine. mdpi.com Studies on tomato volatiles, for instance, have identified a range of branched-chain compounds, including 2-methylbutanol and 3-methylbutanol, which are crucial to the fruit's flavor profile. mdpi.comresearchgate.net The presence of these shorter analogs suggests that the biochemical pathways capable of producing branched-chain primary alcohols are active in plants, making the formation of longer-chain variants like this compound plausible, albeit likely in trace amounts.

A study on rice seedlings exposed to microbial volatile pollutants, including 2-methyl-1-butanol, demonstrated that plants can absorb and respond to such compounds, which in turn affects their growth and antioxidant systems. nih.gov

Microorganisms, particularly bacteria, are known producers of a diverse array of volatile organic compounds, including various methyl-branched alcohols and ketones. Research on the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 led to the identification of several methylnonanol isomers in its volatile profile. Although this compound was not specifically identified, the presence of its isomers, 7-methylnonan-2-ol (B14465695) and 8-methylnonan-2-ol, confirms that the C10 methyl-branched alcohol skeleton is synthesized by bacteria. google.com

The production of these compounds is dependent on the growth media, indicating a direct link to the bacterium's metabolic state. google.com The table below summarizes the identification of these related compounds from Xanthomonas.

| Compound Name | Isomeric Structure | Growth Medium | Detection Method |

|---|---|---|---|

| 7-Methylnonan-2-ol | Secondary Alcohol | Nutrient Broth | GC/MS |

| 8-Methylnonan-2-ol | Secondary Alcohol | Nutrient Broth | GC/MS |

Semiochemicals are chemical signals that mediate interactions between organisms. While this compound itself is not a confirmed pheromone, several of its isomers function as potent insect pheromones, positioning this compound as a significant structural analog. Pheromones are highly specific, and even small changes in methyl group position or stereochemistry can alter their biological activity.

Research has identified specific isomers of methylnonanol as key signaling molecules for major agricultural pests. These findings highlight the importance of the methylnonanol backbone in insect communication.

| Compound Name | Pheromone Type | Affected Insect Species | Reference |

|---|---|---|---|

| (4R)-4-Methylnonan-1-ol | Sex Pheromone | Yellow Mealworm (Tenebrio molitor) | researchgate.netbutlerov.com |

| (4RS, 5RS)-4-Methylnonan-5-ol (Ferrugineol) | Aggregation Pheromone | Red Palm Weevil (Rhynchophorus ferrugineus) | nih.gov |

| 4-Methyl-5-nonanol | Pheromone | Sugarcane Weevil (Metamasius hemipterus) | alfa-chemistry.com |

The ketone analog, 8-methylnonan-2-one, which corresponds to the alcohol identified in Xanthomonas, has been described as a component of the female-produced sex pheromone of the desert spider Agelenopsis aperta. google.com This connection between a microbial volatile and an arthropod semiochemical suggests potential symbiotic or ecological relationships.

Occurrence in Microbial Volatile Organic Compound Profiles

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is not defined by a single, dedicated pathway but is understood to arise from general metabolic routes involved in the production of branched-chain fatty acids and alcohols.

In bacteria, the synthesis of branched-chain alcohols like this compound is hypothesized to be a multi-step enzymatic process originating from branched-chain amino acid metabolism. frontiersin.orgiastate.edu

Primer Synthesis: The pathway begins with the synthesis of a branched-chain acyl-CoA primer. For this compound, the precursor is 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. This conversion involves a transamination to form an α-keto acid (α-keto-β-methylvaleric acid), followed by oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgwikipedia.org

Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In each cycle, a two-carbon unit from malonyl-CoA is added, extending the chain. For a C10 alcohol, this elongation process would occur over several cycles until a 2-methylnonanoyl-ACP (acyl carrier protein) is formed. wikipedia.org

Release and Reduction: The elongated fatty acid is released from the ACP. The resulting free fatty acid, 2-methylnonanoic acid, is then activated and reduced to the final alcohol. This reduction is a two-step process:

Carboxylic Acid Reductase (CAR): An enzyme such as a CAR first reduces the carboxylic acid to its corresponding aldehyde (2-methylnonanal). These enzymes have been identified in various bacteria, including Mycobacterium marinum, and are crucial for converting fatty acids to aldehydes. google.compnas.org

Alcohol Dehydrogenase (ADH): The aldehyde is subsequently reduced to the primary alcohol, this compound, by an alcohol dehydrogenase. wikidoc.orgwikipedia.org Bacteria possess a wide range of ADHs, including those capable of acting on long-chain substrates. nih.govuniprot.orgasm.org

This proposed enzymatic route provides a clear, biochemically plausible pathway for the synthesis of this compound in prokaryotic systems capable of producing branched-chain fatty acids.

Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of metabolic reactions within a cell. asm.org While no specific MFA studies focusing on the production of this compound have been published, the methodology is directly applicable to understanding and engineering its synthesis in eukaryotic organisms like the yeast Saccharomyces cerevisiae.

The production of branched-chain higher alcohols in yeast originates from amino acid catabolism, specifically the Ehrlich pathway. nih.gov To produce this compound, a eukaryotic cell would need to generate the precursor 2-methylnonanoic acid, likely via pathways related to fatty acid synthesis but initiated with a branched-chain primer derived from isoleucine.

An MFA study in this context would involve:

Isotope Labeling: Culturing the organism on a 13C-labeled carbon source (e.g., glucose).

Metabolite Analysis: Measuring the 13C labeling patterns in key intracellular metabolites and protein-bound amino acids using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).

Computational Modeling: Using a stoichiometric model of the cell's metabolic network to calculate the intracellular fluxes that best explain the observed labeling patterns. chemicalbook.com

For this compound, MFA would quantify the flux distribution at key metabolic nodes, such as the split between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and the entry of carbon into the TCA cycle versus pathways for amino acid synthesis. chemicalbook.comuniprot.org This analysis would reveal the flux towards the isoleucine precursor and identify potential bottlenecks or competing pathways that divert carbon away from the desired branched-chain product. By understanding these metabolic dynamics, targeted genetic engineering strategies can be designed to enhance the production of specific branched-chain alcohols like this compound.

Precursor Molecules and Intermediates in Natural Synthesis

The biosynthesis of 2-methyl branched-chain alcohols like this compound in insects is intricately linked to primary metabolic pathways, particularly those of fatty acids and amino acids. While the specific pathway for this compound has not been definitively elucidated in a single organism, the general mechanism is understood to involve the modification of fatty acid synthesis.

The carbon skeleton is assembled using precursors from acetate (B1210297) and propionate (B1217596) metabolism. The biosynthesis of methyl-branched compounds typically requires the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during the elongation of the fatty acid chain. unl.edu The methylmalonyl-CoA itself can be derived from several sources, including the metabolism of branched-chain amino acids such as valine, isoleucine, and methionine, or from propionate that may be supplied by gut microbes. unl.edu

The proposed biosynthetic route begins with a starter molecule, likely a branched-chain acyl-CoA derived from an amino acid. nih.govscispace.com This starter undergoes elongation via a fatty acid synthase (FAS) complex. For a 2-methyl branched alcohol, a methylmalonyl-CoA unit is incorporated at the final elongation step before reduction. The resulting very-long-chain fatty acyl-CoA (in this case, 2-methylnonanoyl-CoA) is then reduced to the corresponding primary alcohol, this compound. unl.eduscispace.com This final reduction step is catalyzed by a fatty acyl-CoA reductase (FAR) enzyme. scispace.com Alternatively, the fatty acid may be released and then reduced to an alcohol by a carboxylic acid reductase (CAR). scispace.com

| Precursor Type | Role in Biosynthesis |

| Acetyl-CoA | Serves as the primary 2-carbon extender unit (as malonyl-CoA) for the fatty acid backbone. |

| Propionyl-CoA | Can be carboxylated to form the methylmalonyl-CoA extender unit required for methyl branching. unl.edu |

| Branched-Chain Amino Acids (e.g., Isoleucine) | Can serve as alternative starter units or be catabolized to provide propionyl-CoA for branching. unl.edunih.gov |

Stereochemical Considerations in Biological Production

The stereochemistry of this compound is a critical determinant of its biological function, particularly in its role as an insect pheromone. The chiral center at the C2 position gives rise to two distinct stereoisomers: (R)-2-methylnonan-1-ol and (S)-2-methylnonan-1-ol. The specific enantiomer, or the precise ratio of the two, produced by an organism is due to the high stereoselectivity of the biosynthetic enzymes involved.

Enantiomeric Ratios in Natural Isolates

The specific enantiomeric composition of this compound produced by various organisms is a subject of detailed chemical ecology research. However, extensive data detailing the precise enantiomeric ratios of this compound from a wide range of natural isolates are not broadly available in the scientific literature. The analysis of such pheromones requires sensitive chiral separation techniques, often coupled with mass spectrometry, to determine the relative abundance of the (R) and (S) enantiomers. For many cerambycid beetles and other insects, while a compound may be identified as a pheromone component, its specific enantiomeric purity or ratio in the natural blend is often determined in subsequent, highly specialized studies.

Biological Significance of Specific Stereoisomers

The biological significance of pheromone stereochemistry lies in the precise molecular recognition by olfactory receptors in the receiving organism. nih.gov Insect olfactory receptors are chiral and can differentiate between enantiomers, leading to different neural signals and, consequently, different behavioral outcomes. One enantiomer might be highly attractive, while the other could be inactive or even inhibitory, preventing interspecies communication.

While this principle is well-established for numerous insect pheromones, specific bioassay data detailing the distinct biological activities of (R)-2-methylnonan-1-ol versus (S)-2-methylnonan-1-ol are not widely documented in published research. Such studies would typically involve electroantennography (EAG) to measure antennal responses to each pure enantiomer and field or wind-tunnel trapping experiments to assess the behavioral response to the individual isomers and various ratios thereof. For many pheromones, a specific ratio is often found to be maximally attractive, reflecting the natural blend produced by the signaling insect. nih.gov

Chemical Synthesis and Derivatization of 2 Methylnonan 1 Ol

Strategies for Total Synthesis of 2-Methylnonan-1-ol

The total synthesis of this compound can be approached through several established methodologies in organic chemistry. These strategies involve the construction of the carbon skeleton and the introduction of the hydroxyl functional group.

Conventional methods for the synthesis of alcohols like this compound primarily include Grignard reactions and hydroformylation followed by reduction.

Grignard Reaction: The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds and synthesizing alcohols. wgtn.ac.nz To synthesize this compound, a Grignard reagent can react with an appropriate aldehyde. Specifically, the reaction of a heptylmagnesium halide with propionaldehyde, or more directly, the reaction of an octylmagnesium halide with acetaldehyde (B116499) followed by acidic workup, would yield the corresponding secondary alcohol, which would then require further steps to obtain the primary alcohol. A more direct route to a primary alcohol like this compound involves the reaction of a suitable Grignard reagent with formaldehyde (B43269) or an epoxide. For instance, the reaction of a 2-methylnonyl Grignard reagent with formaldehyde would yield the target molecule. Alternatively, a Grignard reagent such as methylmagnesium bromide can react with nonanal (B32974) to produce 2-decanol, which is an isomer. To obtain the desired primary alcohol structure, one could react isopropylmagnesium bromide with an appropriate epoxide. A more straightforward Grignard approach would be the reaction of a Grignard reagent with an aldehyde that already contains the methyl branch at the alpha position. For example, the reaction of heptylmagnesium bromide with 2-methylpropanal would lead to an incorrect carbon chain length. Therefore, a more suitable approach is the reaction of a Grignard reagent with an aldehyde that can be converted to the desired alcohol. For example, the reaction of octylmagnesium bromide with paraformaldehyde. Another viable Grignard route is the reaction of a suitable Grignard reagent with an aldehyde like 2-methyloctanal. uoa.gr

A general representation of a Grignard synthesis for a primary alcohol is the reaction of a Grignard reagent with formaldehyde. To obtain this compound, one could envision reacting 1-bromo-2-methylnonane (B13650109) with magnesium to form the Grignard reagent, which is then reacted with formaldehyde. A more practical approach would involve the reaction of a Grignard reagent with an epoxide. For example, reacting heptylmagnesium bromide with 2-methyloxirane would yield 2-methylnonan-3-ol, an isomer. A more direct synthesis of this compound via a Grignard reaction would involve the reaction of a suitable Grignard reagent with an aldehyde followed by reduction, or more directly with an epoxide.

Hydroformylation-Hydrogenation: Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes. numberanalytics.com This process can be adapted for the synthesis of this compound. The hydroformylation of 1-nonene (B85954) with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst, typically based on cobalt or rhodium, produces a mixture of linear (decanal) and branched (2-methylnonanal) aldehydes. numberanalytics.combutlerov.com Subsequent hydrogenation of the aldehyde mixture yields the corresponding alcohols. By controlling the reaction conditions and catalyst system, the selectivity towards the branched aldehyde can be influenced. ethz.ch

| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate Product | Final Product |

|---|---|---|---|---|---|

| Grignard Reaction | 1-bromo-2-methylnonane | Magnesium, then Formaldehyde | Diethyl ether, H₃O⁺ workup | 2-methylnonylmagnesium bromide | This compound |

| Hydroformylation-Hydrogenation | 1-Nonene | CO, H₂ | Rhodium or Cobalt complex | 2-Methylnonanal (B14154890) | This compound |

Convergent Synthesis: A convergent synthetic strategy involves the independent synthesis of different fragments of a target molecule, which are then joined together in the later stages of the synthesis. escholarship.org This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and purification is generally easier. For this compound, a convergent approach could involve the synthesis of two smaller building blocks, for example, a C4 fragment and a C6 fragment, which are then coupled. For instance, a C4 fragment containing the methyl branch, such as 2-methyl-1-bromobutane, could be converted to its corresponding Grignard reagent and then reacted with a C6 aldehyde, like hexanal, to form the carbon skeleton, followed by functional group manipulations to yield the final primary alcohol.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. rsc.orgrsc.org This approach is particularly useful for exploring structure-activity relationships by creating a range of analogs from a single starting point. For the synthesis of methylnonanol isomers, a common intermediate could be a ketone, such as nonan-2-one. This ketone could be methylated at different positions or reduced to the alcohol and then subjected to various reactions to produce a range of isomers. Alternatively, a common precursor could be selectively functionalized to yield different target molecules. For example, a di-functionalized nonane (B91170) derivative could be selectively reacted at one functional group to produce this compound, while reaction at the other functional group could lead to a different isomer.

Conventional Organic Synthesis Methodologies

Stereoselective and Asymmetric Synthesis Methodologies

Since this compound contains a chiral center at the C2 position, it can exist as two enantiomers, (R)-2-methylnonan-1-ol and (S)-2-methylnonan-1-ol. Stereoselective and asymmetric synthesis methods are employed to produce a single enantiomer in high purity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.comethz.ch After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. A well-established strategy for the asymmetric synthesis of methyl-branched alcohols involves the use of chiral oxazolidinones as auxiliaries. butlerov.comresearchgate.net For the synthesis of chiral this compound, one could adapt this methodology. For example, an N-acyl oxazolidinone derived from a chiral amino alcohol can undergo a stereoselective alkylation reaction. The enolate of this N-acyl oxazolidinone can be formed and then reacted with an electrophile like an octyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary would furnish the desired enantiomer of this compound.

In ligand-controlled asymmetric synthesis, a chiral ligand coordinates to a metal catalyst to create a chiral environment that influences the stereochemical course of a reaction. mdpi.compreprints.org This approach is highly efficient as only a catalytic amount of the chiral ligand is required. A variety of chiral ligands have been developed for asymmetric transformations, including hydrogenations, alkylations, and epoxidations. For the synthesis of enantiomerically enriched this compound, an asymmetric hydrogenation of a suitable prochiral olefin, such as 2-methyl-1-nonen-1-ol, could be employed using a chiral rhodium or ruthenium catalyst bearing a chiral phosphine (B1218219) ligand like BINAP. Alternatively, the asymmetric alkylation of an aldehyde with an organometallic reagent in the presence of a chiral ligand can be a powerful tool. For instance, the addition of a methyl group from a reagent like dimethylzinc (B1204448) to nonanal could be rendered enantioselective by using a chiral amino alcohol or a TADDOL-type ligand.

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. nih.gov Besides asymmetric hydrogenation, other enantioselective catalytic methods can be envisioned for the synthesis of this compound. One such method is the asymmetric hydrosilylation of a ketone followed by oxidation. For example, 2-nonanone (B1664094) could be asymmetrically hydrosilylated using a chiral rhodium or titanium catalyst, followed by cleavage of the silyl (B83357) ether to yield chiral 2-nonanol. This secondary alcohol would then need to be converted to the primary alcohol, this compound, through a series of steps. A more direct approach would be the enantioselective reduction of 2-methylnonanal. This aldehyde can be obtained from the hydroformylation of 1-nonene. The asymmetric reduction of 2-methylnonanal using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, would provide direct access to enantiomerically enriched this compound.

| Method | Key Reagent/Catalyst | General Principle | Potential Application for this compound |

|---|---|---|---|

| Chiral Auxiliary-Mediated | Chiral Oxazolidinone | Temporary incorporation of a chiral group to direct a stereoselective reaction. numberanalytics.combutlerov.comresearchgate.net | Stereoselective alkylation of an N-acyl oxazolidinone followed by removal of the auxiliary. |

| Ligand-Controlled Asymmetric | Chiral Ligand (e.g., BINAP) with a Metal Catalyst (e.g., Rh, Ru) | A chiral ligand creates a chiral catalytic environment for asymmetric transformations. mdpi.compreprints.org | Asymmetric hydrogenation of 2-methyl-1-nonen-1-ol. |

| Enantioselective Catalysis | Chiral Catalyst (e.g., CBS catalyst) | A small amount of a chiral catalyst produces a large amount of an enantiomerically enriched product. nih.gov | Asymmetric reduction of 2-methylnonanal. |

Ligand-Controlled Asymmetric Transformations

Chemo-enzymatic and Biocatalytic Approaches to this compound and Analogues

The convergence of chemical and biological methods offers powerful and sustainable routes to produce chiral alcohols like this compound. These approaches capitalize on the high selectivity of enzymes and the efficiency of chemical catalysis.

Enzymes, particularly lipases, are widely employed for the synthesis of esters from alcohols due to their high selectivity, mild reaction conditions, and environmental compatibility. Lipase-catalyzed esterification is a prominent method for producing esters of branched-chain alcohols. While direct esterification of this compound is not extensively documented, studies on analogous primary and branched-chain alcohols demonstrate the feasibility and efficiency of this approach.

Lipases exhibit selectivity based on the structure of both the alcohol and the acyl donor. Immobilized lipase (B570770) from Candida antarctica (CALB, often sold as Novozym 435) is a versatile biocatalyst known for its ability to esterify a wide range of alcohols, including primary, secondary, and even sterically hindered tertiary alcohols. acs.orgd-nb.infonih.gov Its efficiency is influenced by the chain length of the fatty acid and the nature of the alcohol. acs.orgnih.gov For instance, studies on the esterification of propionic acid with various iso-alcohols (isopropyl, isobutyl, and isoamyl alcohol) found that Novozym 435 exhibited the highest activity among several tested enzymes. nih.gov Lipases from Pseudomonas cepacia and Bacillus tequilensis also show broad substrate specificity, effectively catalyzing the esterification of primary alcohols. indianbotsoc.orgresearchgate.net The steric hindrance around the hydroxyl group is a key determinant of reactivity; primary alcohols like this compound are excellent substrates for lipase-catalyzed reactions compared to more hindered secondary or tertiary alcohols. ciac.jl.cn

| Lipase Source | Substrate(s) | Key Findings | Reference(s) |

| Candida antarctica (CALB) | Propionic acid + Iso-alcohols | Highest activity among tested enzymes for ester synthesis. | nih.gov |

| Candida antarctica (CALB) | Fatty acids + Propanol/Isopropanol | Selectivity depends on both fatty acid chain length and alcohol structure. | acs.orgnih.gov |

| Candida sp. 99-125 | Oleic acid + various alcohols | High selectivity for primary alcohols over secondary and tertiary alcohols due to sterics. | ciac.jl.cn |

| Bacillus tequilensis | Various fatty acids + alcohols | Broad specificity; catalyzed esterification of primary, secondary, and tertiary alcohols. | indianbotsoc.org |

| Pseudomonas cepacia | Racemic 2-ethylhexan-1-ol | High enantioselectivity in transesterification, allowing for kinetic resolution. | researchgate.net |

The production of branched-chain higher alcohols (BCHAs), also known as fusel alcohols, can be achieved through microbial fermentation. The primary metabolic route for this is the Ehrlich pathway, which converts branched-chain amino acids (BCAAs) into their corresponding alcohols. asm.orgoup.com In the yeast Saccharomyces cerevisiae, BCAAs like leucine, isoleucine, and valine are converted into α-keto acids by branched-chain amino acid aminotransferases (BCATs). asm.org These intermediates are then decarboxylated and reduced to yield alcohols such as isoamyl alcohol, active amyl alcohol, and isobutanol. asm.org

By engineering these natural pathways, it is possible to produce non-natural, longer-chain alcohols. Researchers have successfully extended the branched-chain amino acid pathway in Escherichia coli to synthesize alcohols with five to eight carbon atoms. pnas.org This "nonnatural metabolic engineering" approach involves modifying key enzymes to expand their substrate specificity and elongate the carbon chain. pnas.org

Another biocatalytic strategy is the reduction of carboxylic acids to their corresponding alcohols. Certain anaerobic bacteria, such as Thermoanaerobacter pseudoethanolicus, can convert branched-chain fatty acids into primary alcohols. researchgate.net Studies using labeled substrates have confirmed that the bacterium can reduce 3-methyl-1-butyrate to 3-methyl-1-butanol. researchgate.net This biotransformation capability suggests a potential route for producing this compound from its corresponding carboxylic acid, 2-methylnonanoic acid, which could be supplied exogenously or produced in a co-culture. Similarly, open-culture fermentation systems have been used for chain elongation of branched carboxylates, which are subsequently reduced to their corresponding alcohols. frontiersin.org

Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient and selective reaction sequences for producing high-value chemicals like chiral alcohols. figshare.comrsc.org These integrated approaches can achieve high yields and excellent enantioselectivity under mild conditions. figshare.comsioc-journal.cn

A common chemoenzymatic strategy involves the chemical synthesis of a prochiral ketone, followed by a highly selective enzymatic reduction to yield a chiral alcohol. For example, prochiral α-halogenated aryl ketones have been synthesized chemically and then reduced asymmetrically using the yeast Rhodotorula sp., which contains a suitable carbonyl reductase, to produce chiral α-halogenated alcohols with high yield (>95%) and enantiomeric excess (>99%). sioc-journal.cn Similarly, alcohol dehydrogenases, such as the one from Lactobacillus kefir, are used for the enantioselective reduction of chemically synthesized ketones. nih.gov

For a compound like this compound, an integrated approach could involve:

Biocatalytic Production of a Precursor: Microbial fermentation could be used to produce 2-methylnonanoic acid.

Chemical Reduction: The resulting acid could then be chemically reduced to this compound using a standard reducing agent like lithium aluminum hydride (LiAlH₄). sci-hub.ru

Enzymatic Resolution: If a racemic alcohol is produced, a lipase-catalyzed kinetic resolution via esterification could be employed to separate the enantiomers, taking advantage of the high enantioselectivity of enzymes like Pseudomonas cepacia lipase. researchgate.net

Microbial Fermentation and Biotransformation for Alcohol Production

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for studying structure-activity relationships and developing new molecules for various applications.

The biological activity and physical properties of aliphatic alcohols are highly dependent on their branching patterns. Consequently, significant effort has been directed toward the synthesis of various methyl-branched nonanol and decanol (B1663958) isomers.

One notable isomer is (R)-4-methylnonan-1-ol , the sex pheromone of the yellow mealworm (Tenebrio molitor). Its synthesis has been achieved via a four-step route starting from (E)-oct-2-enal. core.ac.uk A key step involves the regioselective reaction of an organocuprate with an enantiomerically enriched cyanohydrin O-phosphate, which establishes the chiral center at the C4 position. core.ac.uk

Other branching isomers have also been synthesized:

7-Methylnonan-1-ol (B1352645) was synthesized from 1-bromo-2-methylbutane, which was converted to a Grignard reagent and coupled with a protected 5-bromopentanol derivative. researchgate.net

8-Methylnonan-1-ol (a major component of isodecanol) is a commercially available branched primary alcohol. molport.com

3-Methylnonan-1-ol can be prepared by the reduction of 3-methylnonanoic acid with a reducing agent like lithium aluminum hydride. smolecule.com

A systematic approach to creating a library of isomers involved the synthesis of racemic 2- through 8-methyldecanoic acids, which can serve as precursors to the corresponding methyldecanol isomers upon reduction. sci-hub.ru

| Isomer | Synthetic Precursor(s) / Key Reaction | Reference(s) |

| (R)-4-Methylnonan-1-ol | (E)-Oct-2-enal | core.ac.uk |

| 7-Methylnonan-1-ol | 1-Bromo-2-methylbutane + 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran | researchgate.net |

| 3-Methylnonan-1-ol | 3-Methylnonanoic acid | smolecule.com |

| This compound | 2-Methylnonanoic acid | sci-hub.ru |

The primary alcohol group of this compound is a versatile handle for further chemical modification through functional group interconversions. solubilityofthings.compressbooks.pub Standard organic transformations can convert the alcohol into a variety of other functional groups, providing access to a wide range of derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde (2-methylnonanal ) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) yields the corresponding carboxylic acid, 2-methylnonanoic acid . solubilityofthings.com

Esterification: Reaction with an acid or acid derivative, such as acetic acid or acetic anhydride, produces esters like 2-methylnonyl acetate (B1210297) . scentree.co This can be achieved through chemical catalysis or, as previously discussed, with enzymes.

Conversion to Halides: The hydroxyl group can be substituted by a halogen to form compounds like 1-bromo-2-methylnonane . This is often achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and bromine. sci-hub.ru

These simple derivatives can serve as building blocks for more complex molecules. A patent describes the synthesis of advanced heterocyclic derivatives with potential antitubercular activity starting from (R)- and (S)-2-methylnonane-1,2-diol. google.com The diol is first converted to a chiral epoxide, which is then reacted with a substituted imidazole (B134444) to create complex 2-heptyl-2-methyl-dihydroimidazo[2,1-b]oxazole derivatives. google.com Although starting from the diol, this work demonstrates how the 2-methylnonane (B165365) backbone can be incorporated into advanced, biologically active heterocyclic systems.

Synthesis of Polyketide Intermediates Featuring Methylnonanol Motifs

The biosynthesis of complex polyketides often involves the incorporation of various short-chain carboxylic acid-derived units, which can include branched-chain motifs. While the direct incorporation of this compound as a building block is not explicitly detailed in the surveyed literature, the synthesis of polyketide intermediates with structurally similar branched C10 chains is exemplified by the biosynthesis of the pamamycin family of macrodiolides. These natural products feature intricate, substituted alkyl chains, and their assembly by polyketide synthases (PKSs) provides insight into how motifs analogous to a methylnonanol structure are generated and integrated into larger molecules.

The pamamycins are macrodiolides produced by Streptomyces species and are known for their antibiotic and aerial mycelium-inducing activities. oup.comtandfonline.com Their complex structure is assembled from two main hydroxy acid fragments, which are themselves products of a modular Type I PKS system. nih.govresearchgate.net The biosynthesis of these fragments involves the selection and condensation of specific starter and extender units, including those that lead to branched alkyl chains.

The pamamycin biosynthetic gene cluster is unique in that it contains genes for seven discrete ketosynthase (KS) enzymes and a single acyl-carrier protein (ACP). nih.gov This enzymatic machinery facilitates the use of various precursors, leading to the structural diversity observed in the pamamycin family. For instance, the different alkyl substituents found in pamamycin homologues arise from the incorporation of different starter and extender units derived from fatty acid metabolism. researchgate.net

The total synthesis of pamamycin-607 has been a subject of extensive research, providing further understanding of the key structural fragments. researchgate.netrsc.orgresearchgate.nettandfonline.comacs.org These synthetic efforts have focused on the stereoselective construction of the northern and southern fragments of the molecule. For example, the synthesis of the C1'-C11' southern fragment and the C8-C18 eastern fragment of pamamycin-607 has been achieved through multi-step chemical synthesis, highlighting the complexity of these branched and stereochemically rich intermediates. oup.comtandfonline.com

One of the key precursors in pamamycin biosynthesis is 3-oxoadipyl-CoA, which serves as an extender unit and facilitates the incorporation of succinate (B1194679) into the polyketide chain. nih.gov The flexibility of the PKS acyltransferase (AT) domains in selecting different acyl-CoA substrates is crucial for generating the variety of side chains seen in the pamamycins. sjtu.edu.cnnih.govnih.govrsc.org While specific studies on the incorporation of 2-methylnonanoyl-CoA were not found, the ability of PKS modules to utilize a range of branched-chain acyl-CoAs suggests that such a substrate could potentially be incorporated by an engineered or naturally promiscuous PKS. nih.govnih.govnih.gov

The table below summarizes key fragments and precursors involved in the synthesis of pamamycin, illustrating the formation of complex, branched-chain intermediates.

| Fragment/Intermediate | Key Precursors/Building Blocks | Synthetic Strategy/Biosynthetic Insight | Reference(s) |

| Pamamycin-607 C1'-C11' Southern Fragment | Evans aldol (B89426) reaction precursors, iodoetherification reagents | Chemical synthesis involving key stereoselective reactions to construct the branched, oxygenated chain. | oup.comtandfonline.com |

| Pamamycin-607 C8-C18 Eastern Fragment | Julia coupling reagents, iodoetherification reagents | Convergent chemical synthesis to assemble the highly substituted alkyl fragment. | oup.comtandfonline.com |

| Pamamycin-607 C1-C18 Fragment | (R)-3-[N-(toluene-4-sulfonyl)-N-methylamino]hexanal, allylstannane | Stereoselective chemical synthesis involving tin(IV) chloride-promoted reactions and aldol additions. | researchgate.netrsc.org |

| Pamamycin Biosynthetic Precursors | 3-Oxoadipyl-CoA, Succinate, Acyl-CoAs from fatty acid metabolism | Biosynthesis via a modular Type I PKS with discrete KS domains, allowing for diverse extender unit incorporation. | nih.govresearchgate.net |

Advanced Analytical Methodologies for 2 Methylnonan 1 Ol

Chromatographic Techniques for Separation and Detection

Chromatography is indispensable for isolating 2-Methylnonan-1-ol from complex mixtures, a common requirement in analyzing biological or environmental samples and reaction products. The choice of technique depends on the volatility of the compound and the complexity of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the mass-to-charge ratio of the resulting ions.

GC-MS analysis of long-chain alcohols is a well-established practice. nih.gov For this compound, a typical GC method would involve a non-polar or medium-polarity column (e.g., a Zebron ZB-1) and a temperature-programmed oven to ensure efficient separation from other components. mst.dk The mass spectrum of this compound would be expected to show a molecular ion peak (though it may be weak) and characteristic fragmentation patterns, including the loss of a water molecule (M-18) and alpha-cleavage at the carbon bearing the hydroxyl group. Identification is confirmed by comparing the obtained mass spectrum and retention time with those of a known standard or a reference library like the NIST Mass Spectrometry Data Center. mst.dknih.gov The analysis of isomers such as 7-methylnonan-1-ol (B1352645) and 4-methylnonan-4-ol by GC-MS further establishes the suitability of this technique for resolving structurally similar compounds. nih.govnih.gov

Table 1: Typical GC-MS Parameters for Volatile Alcohol Analysis

| Parameter | Value/Description | Reference |

| GC Instrument | Agilent HP 5973 or similar | mst.dk |

| Column | Zebron ZB-1, 20 m x 0.18 mm id, 0.18 µm film | mst.dk |

| Carrier Gas | Helium, constant flow at 0.8-1.0 mL/min | mst.dkresearchgate.net |

| Oven Program | Initial temp 40-50°C, ramp 10-15°C/min to 300°C | mst.dkresearchgate.net |

| Injection Mode | Split (e.g., 1:10) at 275°C | mst.dk |

| MS Detector | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Range | m/z 35-550 | mst.dk |

| Identification | Comparison with NIST MS library and retention indices | mst.dkresearchgate.net |

For samples that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. While GC-MS is ideal for the direct analysis of this compound, HPLC becomes crucial when it is part of a complex, non-volatile mixture or when it has been derivatized. nih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A common mode for separating moderately polar compounds like alcohols is reversed-phase HPLC (RP-HPLC). In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection can be achieved using a refractive index detector (RID) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govcapes.gov.br LC-MS analysis has been successfully used to identify complex molecules containing a 2-methylnonan-2-yl moiety in herbal products, demonstrating its power in handling intricate matrices. nih.govcapes.gov.br

This compound possesses a chiral center at the C2 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Methylnonan-1-ol and (S)-2-Methylnonan-1-ol. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. core.ac.ukresearchgate.net

Chiral chromatography is the definitive method for this purpose. There are two primary strategies:

Direct Separation: Using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. For instance, columns like Chiralpak AD-H, which are based on polysaccharide derivatives, have been used to resolve similar chiral alcohols. rsc.org

Indirect Separation: Derivatizing the alcohol enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric products have different physical properties and can be separated on a standard, non-chiral HPLC column (typically silica (B1680970) gel). mdpi.com For example, long-chain chiral alcohols have been successfully separated after being esterified with chiral reagents, allowing for the determination of their enantiomeric composition. unl.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Complex Mixtures

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides fundamental information about a molecule's structure, including its carbon skeleton, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule.

¹H NMR: A ¹H NMR spectrum of this compound would provide information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern). Based on the structure CCCCCCCC(C)CO, one would expect distinct signals for the -OH proton, the -CH₂-O protons, the -CH- proton at C2, the methyl group at C2, the terminal methyl group of the nonyl chain, and the various methylene (B1212753) (-CH₂-) groups along the chain. docbrown.infonih.gov The signal for the hydroxyl proton is typically a broad singlet that can be exchanged with D₂O, a useful identification test. libretexts.org

¹³C NMR: The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in their unique chemical environments. nih.gov The chemical shifts would be characteristic for the carbon attached to the oxygen (~60-70 ppm), the aliphatic carbons (10-40 ppm), and the chiral center.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals. COSY reveals which protons are coupled to each other, while HSQC correlates each proton signal with its directly attached carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes on ¹H Signal |

| -OH | 1.0 - 5.0 | - | Broad singlet, D₂O exchangeable |

| -CH₂- (C1) | ~3.4 - 3.6 | ~68 | Doublet of doublets |

| -CH- (C2) | ~1.6 - 1.8 | ~39 | Multiplet |

| -CH₃ (on C2) | ~0.9 | ~17 | Doublet |

| -CH₂- Chain | ~1.2 - 1.4 | ~23-35 | Overlapping multiplets |

| -CH₃ (C9) | ~0.88 | ~14 | Triplet |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions. docbrown.infovulcanchem.comwiley-vch.de

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by two key features characteristic of an alcohol. libretexts.org A very strong and broad absorption band appears in the region of 3200-3600 cm⁻¹, which is due to the O-H stretching vibration, broadened by hydrogen bonding. The second key feature is a strong C-O stretching band, expected to appear in the 1000-1100 cm⁻¹ range for a primary alcohol. Additionally, strong C-H stretching absorptions from the alkyl chain will be observed just below 3000 cm⁻¹. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. While the O-H stretch is typically weak in a Raman spectrum, the C-H stretching and bending modes of the alkyl backbone produce strong signals. researchgate.netspectroscopyonline.com The C-C skeletal vibrations in the "fingerprint region" (below 1500 cm⁻¹) provide a unique pattern for the molecule. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, where the strong water absorption in IR can be problematic.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad | libretexts.org |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong (IR), Strong (Raman) | libretexts.orgspectroscopyonline.com |

| C-O Stretch | IR | 1000 - 1100 | Strong | libretexts.org |

| CH₂/CH₃ Bending | IR, Raman | 1375 - 1470 | Medium | pg.edu.pl |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive technique for confirming the elemental composition of an analyte by providing a highly accurate mass measurement. scispace.com For this compound, which has a molecular formula of C10H22O, HRMS can distinguish its mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov

The primary advantage of HRMS is its high resolving power, often defined as a resolution exceeding 20,000 Full Width Half Maximum (FWHM), which allows for mass accuracy typically below 5 parts per million (ppm). scispace.com This level of precision enables the confident assignment of a molecular formula. scispace.comepa.gov When a sample is analyzed, the instrument measures the mass-to-charge ratio (m/z) of the molecular ion. This experimental mass is then compared to the theoretical exact mass calculated from the elemental composition. A close match, within a low ppm error, confirms the molecular formula. scispace.com Techniques such as Time-of-Flight (TOF) and Orbitrap are common HRMS analyzers used for this purpose.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C10H22O | nih.gov |

| Theoretical Monoisotopic Mass | 158.16652 Da | Calculated |

| Hypothetical Measured Mass | 158.16621 Da | N/A |

| Mass Accuracy (Error) | -2.0 ppm | N/A |

Quantitative Determination in Biological and Environmental Matrices

Quantifying this compound in complex samples such as blood, urine, or environmental water requires methods that are not only sensitive but also highly selective to avoid interference from the sample matrix. scispace.comunodc.org

The development of analytical methods for trace-level quantification of this compound hinges on combining powerful separation techniques with sensitive detection.

Sample Preparation: The initial step involves extracting this compound from the matrix. This is critical for removing interfering substances and concentrating the analyte. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate the compound from biological fluids or environmental samples. gla.ac.uk The choice of solvent and extraction conditions must be optimized to ensure high recovery of the analyte. gla.ac.uk

Chromatographic Separation: Gas Chromatography (GC) and Liquid Chromatography (LC) are the two primary techniques used to separate this compound from other components in the extracted sample. researchgate.net GC is well-suited for volatile compounds like alcohols, while LC is versatile for a broader range of polarities. The choice of column and elution conditions is optimized to achieve good peak shape and resolution from matrix components.

Detection: Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. researchgate.net When coupled with chromatography, techniques like GC-MS or LC-MS/MS (tandem mass spectrometry) provide definitive identification and quantification. unodc.org LC-MS/MS is particularly powerful for trace analysis in complex biological samples because it minimizes interference between the analyte and the matrix, offering very low limits of detection. unodc.org

For a quantitative method to be considered reliable, it must undergo rigorous validation to ensure it performs as expected. frontiersin.org This process involves establishing and documenting a set of performance characteristics as outlined by regulatory guidelines. frontiersin.org

Linearity and Range: This parameter establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is determined by analyzing a series of calibration standards to generate a calibration curve. frontiersin.org

Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. frontiersin.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of bias. Precision measures the repeatability of the results, typically expressed as the coefficient of variation (CV%). Both are assessed by analyzing quality control (QC) samples at different concentrations on different days. frontiersin.org

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. It is verified by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. frontiersin.org

Matrix Effect: The matrix effect is the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. scispace.com It is a significant concern in LC-MS analysis and is evaluated by comparing the response of the analyte in a pure solvent to its response in a sample matrix extract. frontiersin.org

Table 2: Typical Validation Parameters for a Quantitative Bioanalytical Method

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Linearity | Correlation coefficient of the calibration curve | r² > 0.99 | frontiersin.org |

| Accuracy (Bias) | Closeness to the nominal concentration | Within ±15% | frontiersin.org |

| Precision (CV%) | Repeatability of measurements | ≤15% (≤20% at LOQ) | frontiersin.org |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | Signal-to-noise ratio > 10 | frontiersin.org |

| Selectivity | No significant interference from matrix | Response in blank <20% of LOQ | frontiersin.org |

Emerging Research Applications of 2 Methylnonan 1 Ol

Utility as a Versatile Building Block in Organic Synthesisnih.govsigmaaldrich.com

In the realm of organic chemistry, functionalized molecules known as organic building blocks are fundamental for the assembly of more complex molecular structures. pharmaffiliates.com 2-Methylnonan-1-ol serves as a useful building block, providing a ten-carbon scaffold with a reactive hydroxyl group and a defined stereocenter when used in its chiral forms. google.com

The structure of this compound makes it an ideal starting material for the synthesis of more intricate branched-chain molecules. ontosight.ai Branched chains are significant features in many biologically active compounds and specialty materials, influencing properties such as melting point, boiling point, and solubility. The presence of the methyl branch in this compound allows for the introduction of structural complexity early in a synthetic sequence.

Research has demonstrated the synthesis of various branched-chain compounds where a methyl-substituted alcohol was a key precursor. For instance, the synthesis of optically active (4R)-methylnonan-1-ol, an isomer of this compound and a known sex pheromone, highlights the utility of methyl-branched alcohols in constructing biologically relevant molecules. mdpi.com The general strategy often involves the modification of the hydroxyl group to a leaving group, followed by nucleophilic substitution or other chain-elongation reactions to build the final carbon skeleton.

Asymmetric synthesis, the process of creating molecules with a specific three-dimensional arrangement, is crucial in the development of pharmaceuticals and other bioactive compounds. Chiral alcohols like the enantiomers of this compound are valuable starting points in multi-step asymmetric syntheses.

While direct examples of multi-step asymmetric syntheses starting from this compound are not extensively detailed in the provided search results, the synthesis of related chiral alcohols and their subsequent transformations provide a clear precedent. For example, the synthesis of (4S,5S)-4-Methylnonan-5-ol has been reported as part of a synthetic sequence. uni-koeln.de Furthermore, the general principles of asymmetric synthesis often rely on the use of chiral building blocks to control the stereochemistry of subsequent reaction steps. The availability of enantiomerically pure forms of this compound would enable its use in the construction of complex target molecules with high stereochemical control. The development of organocatalytic asymmetric epoxidations and other transformations provides a toolkit for converting such alcohols into a variety of chiral intermediates. researchgate.net

Precursor to Complex Branched-Chain Compounds

Applications in Specialty Chemicals Development

The unique physicochemical properties of this compound, stemming from its branched structure, make it a candidate for incorporation into various specialty chemical formulations.

Biolubricants, derived from renewable resources, are gaining traction as environmentally friendly alternatives to petroleum-based lubricants. mdpi.commytribos.org The molecular structure of the base oil is a key determinant of its lubricating properties. acs.org Branched-chain esters, which can be synthesized from alcohols like this compound, are known to exhibit favorable properties for lubricant formulations, such as improved low-temperature performance. researchgate.netmytribos.org

The synthesis of esters from vegetable oils and various alcohols is a common strategy to produce biolubricants. mdpi.com By reacting this compound with fatty acids, novel branched esters can be created. These esters can be tailored to have specific viscosities, pour points, and oxidative stabilities, making them suitable for use as advanced lubricant base stocks or additives. The branching in the alcohol moiety can disrupt the packing of the ester molecules, leading to lower pour points and better fluidity at low temperatures.

Table 1: Potential Biolubricant Esters Derived from this compound

| Fatty Acid | Resulting Ester Name | Potential Application Area |

|---|---|---|

| Oleic Acid | 2-Methylnonyl Oleate | General purpose lubricant |

| Stearic Acid | 2-Methylnonyl Stearate | High-temperature applications |

This table is illustrative and based on general principles of biolubricant design.

The development of new polymers with tailored properties is a continuous effort in materials science. google.comprinceton.edu Alcohols can be incorporated into polymers such as polyesters and polyacrylates, where the structure of the alcohol influences the final properties of the material. beilstein-journals.org The incorporation of a branched alkyl chain from this compound into a polymer backbone can affect its glass transition temperature, flexibility, and solubility.

For instance, this compound can be used to synthesize acrylate (B77674) or methacrylate (B99206) monomers. Polymerization of these monomers would lead to poly(2-methylnonyl acrylate) or poly(2-methylnonyl methacrylate). The bulky, branched side chain would likely result in polymers with lower glass transition temperatures and increased hydrophobicity compared to their linear counterparts. This could be advantageous in applications requiring flexible and water-resistant materials. The development of novel polymerization techniques continues to expand the possibilities for incorporating unique monomers into advanced materials. tandfonline.com

Use in Advanced Lubricant Formulations and Biolubricants

Research in Chemo-Sensory Modulators (non-clinical)

Volatile organic compounds (VOCs), including various alcohols, play a significant role in the chemical communication and sensory perception of organisms. Research into the volatile profiles of bacteria and other organisms often reveals a complex mixture of straight-chain and branched-chain alcohols and ketones.

This compound and its isomers have been identified as naturally occurring volatile compounds in some organisms. For example, 8-methylnonan-1-ol has been reported as a volatile compound. google.com The structural variations in these branched-chain alcohols can lead to different sensory perceptions. Non-clinical research in this area focuses on understanding how these molecules are produced, how they are detected by olfactory systems, and what role they play in the chemical ecology of the producing organism. This can include investigating their role as attractants, repellents, or signaling molecules. For example, branched long-chain aliphatic aldehydes, which can be formed from the oxidation of the corresponding alcohols, have been identified as potent odorants in cheese.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| (4R)-methylnonan-1-ol |

| (4S,5S)-4-Methylnonan-5-ol |

| 8-methylnonan-1-ol |

| Oleic Acid |

| 2-Methylnonyl Oleate |

| Stearic Acid |

| 2-Methylnonyl Stearate |

| Lauric Acid |

| 2-Methylnonyl Laurate |

| Poly(2-methylnonyl acrylate) |

| Poly(2-methylnonyl methacrylate) |

Structural Activity Relationship Studies for Sensory Perception

The relationship between the specific structural characteristics of a molecule and its perceived scent is a key area of study in sensory science. For this compound, its branched structure, consisting of a nonane (B91170) backbone with a methyl group at the second carbon and a hydroxyl group at the first, is crucial to its olfactory properties. ontosight.ai The position and type of branching in alcohols are known to significantly influence their odor profiles.

Research into the sensory perception of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), reveals that different enantiomers can elicit distinct smells. nih.gov While specific studies detailing the separate odor profiles of the (R) and (S) enantiomers of this compound are not prevalent in the provided results, the principle that chirality can dramatically affect odor is well-established for other compounds. For example, (4R)-(-)-carvone smells minty, while its (S)-(+)-carvone enantiomer has a caraway scent. nih.gov This differentiation is attributed to how each enantiomer interacts with specific olfactory receptors in the nose.

The study of how molecular features like chain length, branching, and the presence of functional groups relate to odor perception is fundamental. In a broader context, studies on related compounds demonstrate the importance of the hydroxyl group's position and the carbon chain's structure in determining the resulting aroma. These structure-activity relationships are critical for understanding how the human olfactory system recognizes and differentiates between millions of odorants.

Table 1: Interactive Data Table of Related Compounds and their Odor Descriptions

| Compound Name | CAS Number | Molecular Formula | Odor Description |

| This compound | 40589-14-8 | C10H22O | Characteristic odor ontosight.ai |

| (E)-2-nonen-1-ol | 31502-14-4 | C9H18O | Waxy, green, violet, melon thegoodscentscompany.com |

| 4-Methyl-1-nonanol | 55034-70-3 | C10H22O | Sex attractant of the yellow mealworm researchgate.net |

| 3-Methyl-2,4-nonanedione | Not Available | C10H16O2 | Prune note in oxidized wine, aroma in tea and apricots oup.com |

| Geraniol | 106-24-1 | C10H18O | Floral, rose acs.org |

| Linalool | 78-70-6 | C10H18O | Citrusy, floral acs.org |

Development of Environmentally Relevant Lures and Attractants

The application of specific chemical compounds as lures and attractants for insects is a significant area of research in pest management and ecological studies. These semiochemicals, which include pheromones and other volatile organic compounds, play a crucial role in insect communication, influencing behaviors such as mating and aggregation. researchgate.netnih.gov

While this compound itself is not extensively documented as a primary insect attractant in the search results, its structural analogs have been identified as key components of insect pheromones. For instance, (4R)-methylnonan-1-ol is the sex pheromone of the yellow mealworm, Tenebrio molitor L. researchgate.net Similarly, 4-methylnonan-5-ol (B1146118) is a volatile component of the aggregation pheromone of the male red palm weevil, Rhynchophorus ferrugineus, and is used as an insect attractant in crop protection. herts.ac.uk

The principle behind using these compounds is to create lures that can be used to monitor and control insect populations in an environmentally targeted manner. Research has shown that the specific stereochemistry of these molecules is often critical for their biological activity. For example, the aggregation pheromone for the flour beetles Tribolium confusum and T. castaneum has the specific stereochemical structure of 4R,8R-(–)-dimethyldecanal. researchgate.net

The development of lures involves identifying the active chemical components of a natural pheromone, synthesizing them, and then testing their efficacy in attracting the target species. This approach has been successful for various pests. For example, "green leaf" volatiles, such as certain C5 and C6 alcohols, have been shown to be attractive to the crucifer flea beetle, Phyllotreta cruciferae. oup.com

Given the structural similarity of this compound to known insect pheromones, it represents a candidate for investigation in the development of new, species-specific lures. Further research would be required to screen its activity against various insect species and to determine if specific enantiomers have different effects, a common phenomenon in insect chemical communication. nih.gov

Table 2: Interactive Data Table of Structurally Related Insect Attractants

| Compound Name | CAS Number | Target Insect | Function |

| (4R)-Methylnonan-1-ol | Not Available | Yellow mealworm (Tenebrio molitor) | Sex Pheromone researchgate.net |

| 4-Methylnonan-5-ol | 152045-16-4 | Red palm weevil (Rhynchophorus ferrugineus) | Aggregation Pheromone herts.ac.uk |

| (4R,8R)-4,8-Dimethyldecanal | Not Available | Flour beetles (Tribolium confusum, T. castaneum) | Aggregation Pheromone researchgate.net |

| Z-3-Hexen-1-ol | 928-96-1 | Crucifer flea beetle (Phyllotreta cruciferae) | Attractant oup.com |

Environmental Fate and Biotransformation of 2 Methylnonan 1 Ol

Environmental Distribution and Partitioning Pathways

The environmental distribution of 2-Methylnonan-1-ol is governed by its physical and chemical properties, which dictate its movement between air, water, and soil.

The tendency of a chemical to move from water or soil to the air is determined by its vapor pressure and Henry's Law constant. For isodecyl alcohol, a category that includes isomers like this compound, the estimated vapor pressure is 2.1 x 10⁻² mm Hg at 25°C. nih.gov This value suggests that isodecyl alcohol will exist predominantly as a vapor in the atmosphere. nih.gov Once in the atmosphere, vapor-phase isodecyl alcohol is expected to be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov

The partitioning of this compound between water and other environmental compartments is influenced by its water solubility and its affinity for organic matter. It is described as being slightly soluble in water. ontosight.ai The octanol-water partition coefficient (Log Kow) is a key indicator of a chemical's tendency to bioaccumulate in organisms and adsorb to soil and sediment. The estimated XLogP3-AA value for this compound is 3.9, indicating a moderate potential for bioaccumulation and adsorption to organic matter in soil and aquatic systems. nih.gov For the broader category of isodecyl alcohol, the estimated Log Kow is 3.8. nih.gov This suggests that if released into water, isodecyl alcohol is expected to adsorb to suspended solids and sediment. Similarly, if released to soil, it is expected to have low mobility due to its adsorption to organic carbon.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for Isodecanol (B128192) (Isomer Mixture) |

| Molecular Formula | C10H22O nih.gov | C10H22O nih.gov |

| Molecular Weight | 158.28 g/mol nih.gov | 158.28 g/mol nih.gov |

| Boiling Point | 204-206°C ontosight.ai | No data |

| Water Solubility | Slightly soluble ontosight.ai | No data |

| Vapor Pressure | No specific data | 2.1 x 10⁻² mm Hg at 25°C (estimated) nih.gov |

| Log Kow (XLogP3-AA) | 3.9 (estimated) nih.gov | 3.8 (estimated) nih.gov |

This table provides an overview of the key physical and chemical properties that influence the environmental distribution of this compound.

Volatilization and Atmospheric Transport

Mechanisms of Environmental Biodegradation

Biodegradation is a primary mechanism for the removal of organic compounds like this compound from the environment. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

While specific studies on the microbial degradation of this compound are limited, the biodegradation of similar branched-chain alcohols and related compounds has been documented. For instance, bacteria are known to degrade other branched compounds. The degradation of 2-methylisoborneol, a tertiary alcohol, has been observed in batch cultures inoculated with water and sediment samples, with Pseudomonas species being predominant among the degrading bacteria. nih.gov The degradation of hydrocarbons, which are structurally related to the alkyl chain of this compound, is also well-studied. Arthrobacter species, for example, are capable of degrading hydrocarbons. asm.org It is plausible that similar microbial communities and pathways are involved in the breakdown of this compound in soil and water environments. The process likely begins with the oxidation of the primary alcohol group.